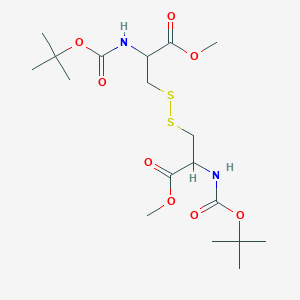
N,N'-DiBoc-DL-Cystine dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-DiBoc-DL-Cystine dimethyl ester is a chemical compound with the molecular formula C18H32N2O8S2. It is a derivative of cystine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and dimethyl ester functionalities. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-DiBoc-DL-Cystine dimethyl ester can be synthesized through the esterification of cystine with methanol, followed by the introduction of Boc protecting groups. The reaction typically involves the use of reagents such as thionyl chloride (SOCl2) for the esterification step and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reaction conditions often include refluxing in anhydrous solvents like methanol and chloroform .
Industrial Production Methods: Industrial production of N,N’-DiBoc-DL-Cystine dimethyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’-DiBoc-DL-Cystine dimethyl ester undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other organic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Deprotection: Free amine derivatives.
Scientific Research Applications
N,N’-DiBoc-DL-Cystine dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N,N’-DiBoc-DL-Cystine dimethyl ester involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in studying redox biology and protein chemistry. The Boc protecting groups provide stability and prevent unwanted reactions during synthesis .
Comparison with Similar Compounds
N,N’-DiBoc-L-Cystine dimethyl ester: Similar structure but with L-configuration.
L-Cystine dimethyl ester dihydrochloride: Lacks Boc protecting groups.
N,N’-DiBoc-D-Cystine dimethyl ester: Similar structure but with D-configuration.
Uniqueness: N,N’-DiBoc-DL-Cystine dimethyl ester is unique due to its DL-configuration, which provides a racemic mixture of both enantiomers. This can be advantageous in certain synthetic applications where a mixture of stereoisomers is desired .
Properties
IUPAC Name |
methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNNBRJCNKRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














